2-Bromo-3-fluoropyridine

Catalog No.
S672988
CAS No.
40273-45-8
M.F
C5H3BrFN
M. Wt
175.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-fluoropyridine

CAS Number

40273-45-8

Product Name

2-Bromo-3-fluoropyridine

IUPAC Name

2-bromo-3-fluoropyridine

Molecular Formula

C5H3BrFN

Molecular Weight

175.99 g/mol

InChI

InChI=1S/C5H3BrFN/c6-5-4(7)2-1-3-8-5/h1-3H

InChI Key

IFGLECYAEGYLSJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Br)F

Canonical SMILES

C1=CC(=C(N=C1)Br)F

The exact mass of the compound 2-Bromo-3-fluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-3-fluoropyridine (CAS: 40273-45-8) is a bifunctional halogenated pyridine derivative utilized as a foundational building block in medicinal chemistry and agrochemical synthesis. Characterized by the presence of a reactive C2-bromine and a strongly electron-withdrawing C3-fluorine, this compound offers orthogonal reactivity profiles that are critical for complex scaffold construction. The C2-bromine serves as a reactive site for palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig aminations), while the C3-fluorine modulates the electronic environment of the pyridine ring, lowering its pKa and enabling regiocontrolled nucleophilic aromatic substitution (SNAr) or directed ortho-metalation. For industrial procurement, selecting 2-bromo-3-fluoropyridine over mono-halogenated or chlorinated alternatives is driven by its predictable, orthogonal reactivity, which streamlines the multi-step synthesis of densely functionalized thienopyridines and advanced pharmaceutical intermediates.

Attempting to substitute 2-bromo-3-fluoropyridine with closely related analogs, such as 2-chloro-3-fluoropyridine or 2-bromo-3-chloropyridine, fundamentally alters the molecule's reactivity and regioselectivity, leading to process failures. The C-Cl bond in 2-chloro-3-fluoropyridine is significantly less reactive towards oxidative addition than the C-Br bond, requiring expensive, specialized phosphine ligands and elevated temperatures to achieve comparable cross-coupling yields. More critically, substituting the C3-fluorine with a chlorine atom (as in 2-bromo-3-chloropyridine) completely reverses the regioselectivity during nucleophilic aromatic substitution (SNAr). While the C3-fluorine acts as a superior leaving group, allowing the C2-bromine to be retained for downstream coupling, a C3-chlorine forces the nucleophile to attack the C2-bromine instead, destroying the required cross-coupling handle. Consequently, generic substitution results in incorrect regioisomers, increased catalyst costs, and compromised downstream yields .

Complete Regio-Reversal in SNAr via C3-Fluorine Displacement

When subjected to nucleophilic aromatic substitution (SNAr) with sodium methanethiolate (NaSMe), 2-bromo-3-fluoropyridine undergoes exclusive displacement of the C3-fluorine to yield 2-bromo-3-(methylthio)pyridine, preserving the C2-bromine handle for subsequent Sonogashira cross-coupling. In stark contrast, utilizing the baseline comparator 2-bromo-3-chloropyridine results in the displacement of the C2-bromine, yielding 3-chloro-2-(methylthio)pyridine. This regiocontrol is driven by the superior leaving-group ability of fluorine in SNAr reactions compared to chlorine, making 2-bromo-3-fluoropyridine a mandatory precursor for synthesizing 3-substituted 2-bromopyridines .

Evidence DimensionRegioselectivity of NaSMe substitution
Target Compound DataYields 2-bromo-3-(methylthio)pyridine (exclusive C3 displacement)
Comparator Or Baseline2-Bromo-3-chloropyridine yields 3-chloro-2-(methylthio)pyridine (exclusive C2 displacement)
Quantified Difference100% shift in reaction site, preserving the essential C2-Br cross-coupling handle
ConditionsSNAr with NaSMe in the synthesis of thieno[3,2-b]pyridines

Buyers targeting thieno[3,2-b]pyridines or complex 2,3-disubstituted pyridines must procure the 3-fluoro analog to ensure the C2-bromine handle remains intact for downstream coupling.

Kinetic Superiority in Palladium-Catalyzed Cross-Coupling

In standard pharmaceutical scaffolding, the C2-bromine of 2-bromo-3-fluoropyridine provides significantly higher oxidative addition rates during palladium-catalyzed cross-coupling reactions compared to its chlorinated counterpart, 2-chloro-3-fluoropyridine. The weaker C-Br bond energy (approx. 68 kcal/mol) compared to the C-Cl bond (approx. 81 kcal/mol) allows for the use of standard, cost-effective palladium catalysts (e.g., Pd(PPh3)4) at milder reaction temperatures. Substituting with the chloro-analog typically necessitates the procurement of expensive, proprietary bulky phosphine ligands and higher thermal inputs to achieve viable conversion rates, complicating process scale-up and increasing the risk of thermal degradation for sensitive intermediates .

Evidence DimensionHalogen reactivity in Pd-catalyzed oxidative addition
Target Compound DataC2-Bromine allows standard Pd-catalysis at mild temperatures
Comparator Or Baseline2-Chloro-3-fluoropyridine requires specialized ligands and harsh heating
Quantified DifferenceSubstantially lower activation energy for C-Br vs C-Cl bond cleavage
ConditionsStandard Pd-catalyzed cross-coupling workflows (Suzuki, Stille)

Procuring the bromo-derivative instead of the chloro-derivative avoids the need for expensive proprietary ligands and harsh heating, streamlining industrial scale-up and reducing batch costs.

Enhanced C4-Lithiation via Fluorine-Directed Metalation

The highly electronegative fluorine atom at the C3 position of 2-bromo-3-fluoropyridine strongly acidifies the adjacent C4 proton, enabling highly regioselective directed ortho-metalation (DoM) using lithium bases (e.g., LDA) at cryogenic temperatures (-75 °C). Compared to the non-fluorinated 2-bromopyridine baseline, which lacks this directing effect and is prone to unselective metalation or competitive halogen-metal exchange, 2-bromo-3-fluoropyridine allows precise functionalization at the C4 position. This predictable reactivity is crucial for generating densely functionalized 2,3,4-trisubstituted pyridine scaffolds without the yield losses associated with complex isomer separation [1].

Evidence DimensionRegioselectivity of cryogenic lithiation
Target Compound DataPredictable C4-lithiation directed by the C3-fluorine
Comparator Or Baseline2-Bromopyridine lacks C3 directing group, leading to poor regiocontrol
Quantified DifferenceHigh regioselectivity for C4 functionalization vs mixed/unselective products
ConditionsTreatment with LDA at -75 °C followed by electrophile quench

For medicinal chemists building complex trisubstituted pyridines, the C3-fluorine acts as an essential directing group that prevents costly and yield-destroying side reactions during early-stage functionalization.

Synthesis of Thieno[3,2-b]pyridine Derivatives

Driven directly by its SNAr regioselectivity, 2-bromo-3-fluoropyridine is the primary starting material for synthesizing thieno[3,2-b]pyridines. By selectively displacing the C3-fluorine with a thiolate nucleophile while preserving the C2-bromine, chemists can subsequently perform Sonogashira couplings and halocyclizations to build these critical pharmacophores, which are widely used in kinase inhibitors and anti-angiogenic agents .

Development of Fluorinated Pharmaceutical Candidates

The compound is heavily utilized in medicinal chemistry to introduce a 3-fluoropyridine motif into drug candidates. The C3-fluorine lowers the basicity (pKa) of the pyridine nitrogen, which can improve membrane permeability, metabolic stability, and mitigate hERG-related cardiotoxicity compared to non-fluorinated analogs. The reactive C2-bromine allows for rapid integration of this optimized motif into larger molecular frameworks via Suzuki or Buchwald-Hartwig cross-coupling .

Regioselective Construction of Trisubstituted Pyridines

Leveraging the strong ortho-directing effect of the C3-fluorine, 2-bromo-3-fluoropyridine is a necessary precursor for synthesizing 2,3,4-trisubstituted pyridines. Cryogenic directed ortho-metalation (DoM) at the C4 position allows for the introduction of diverse electrophiles (e.g., carbon dioxide, DMF, or alkyl halides), providing a streamlined, high-yield route to complex scaffolds that would be difficult to access using non-fluorinated or differently halogenated starting materials [1].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (10.87%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (10.87%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2-Bromo-3-fluoropyridine

Dates

Last modified: 08-15-2023

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